![molecular formula C9H6ClNO2 B12898235 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group at the second position and a carboxaldehyde group at the seventh position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, often using formaldehyde and hydrochloric acid under acidic conditions.
Formylation: The carboxaldehyde group is introduced through formylation, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: 2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: 2-(Chloromethyl)benzo[d]oxazole-7-methanol.
科学的研究の応用
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in the synthesis of probes and markers for biological imaging and diagnostics.
作用機序
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The aldehyde group can also participate in Schiff base formation with amines, which is useful in bioconjugation techniques.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)benzo[d]thiazole-7-carboxaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring, which can affect its chemical properties and biological activity.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both a reactive chloromethyl group and a formyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
特性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,5H,4H2 |
InChIキー |
YFSLWDJVIBLYCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

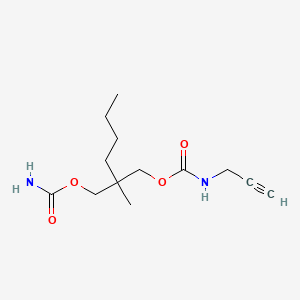
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
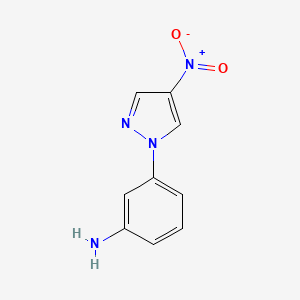
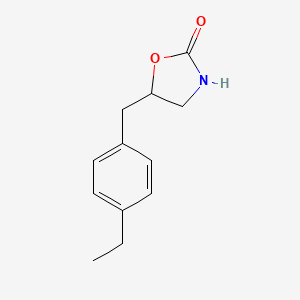
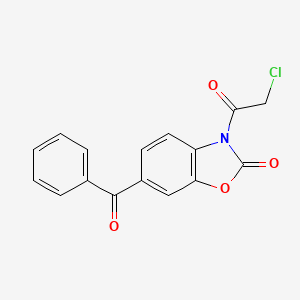


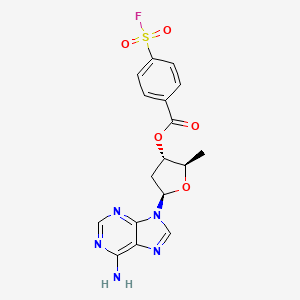
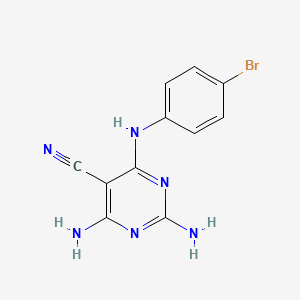
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

